

ATTO 390 Maleimide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

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This technical guide provides an in-depth overview of **ATTO 390 maleimide**, a fluorescent probe with significant applications in life sciences and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, experimental protocols for its use in labeling biomolecules, and relevant pathway and workflow diagrams.

Core Properties of ATTO 390 Maleimide

ATTO 390 maleimide is a fluorescent label featuring a coumarin structure. It is recognized for its high fluorescence quantum yield, a large Stokes shift, good photostability, and a relatively low molecular weight, making it a versatile tool for labeling proteins, DNA, and RNA.^{[1][2]} The maleimide functional group allows for specific covalent attachment to thiol groups, such as those found in cysteine residues of proteins.

A summary of the key quantitative data for **ATTO 390 maleimide** is presented in the table below.

Property	Value	Reference(s)
Molecular Weight	465.54 g/mol	
~466 g/mol		
Chemical Formula	C ₂₆ H ₃₁ N ₃ O ₅	
Excitation Maximum (λ _{ex})	390 nm	
Emission Maximum (λ _{em})	476 nm / 479 nm	
Molar Extinction Coefficient	2.4 x 10 ⁴ M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield	90%	
Fluorescence Lifetime	5.0 ns	

Regarding the molecular size of **ATTO 390 maleimide**, specific data for its hydrodynamic radius or Stokes radius are not readily available in public literature. As a small molecule, its size is insignificant in comparison to the biomolecules it is typically used to label, such as proteins.

Experimental Protocol: Labeling of Proteins with ATTO 390 Maleimide

The following is a general protocol for the covalent labeling of proteins with **ATTO 390 maleimide**. This procedure is based on the reaction of the maleimide group with free sulfhydryl groups on the protein.

Materials:

- Protein of interest
- ATTO 390 maleimide**
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES at pH 7.0-7.5. Buffers should be degassed.
- Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to prepare the dye stock solution.
- Quenching reagent: Low molecular weight thiol such as glutathione or β -mercaptoethanol.
- Purification column: Sephadex G-25 or equivalent for gel filtration.

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 50-100 μ M.
 - If the protein contains disulfide bonds that need to be labeled, reduce them by adding a 10-fold molar excess of DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.
 - To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment.
- Dye Preparation:
 - Prepare a 10-20 mM stock solution of **ATTO 390 maleimide** in anhydrous DMF or DMSO immediately before use. Protect the stock solution from light.
- Labeling Reaction:
 - Add a 10-20 molar excess of the **ATTO 390 maleimide** stock solution to the protein solution. The solution should be stirred gently.
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C in the dark.
- Quenching:
 - Add a low molecular weight thiol to the reaction mixture to quench any unreacted maleimide.

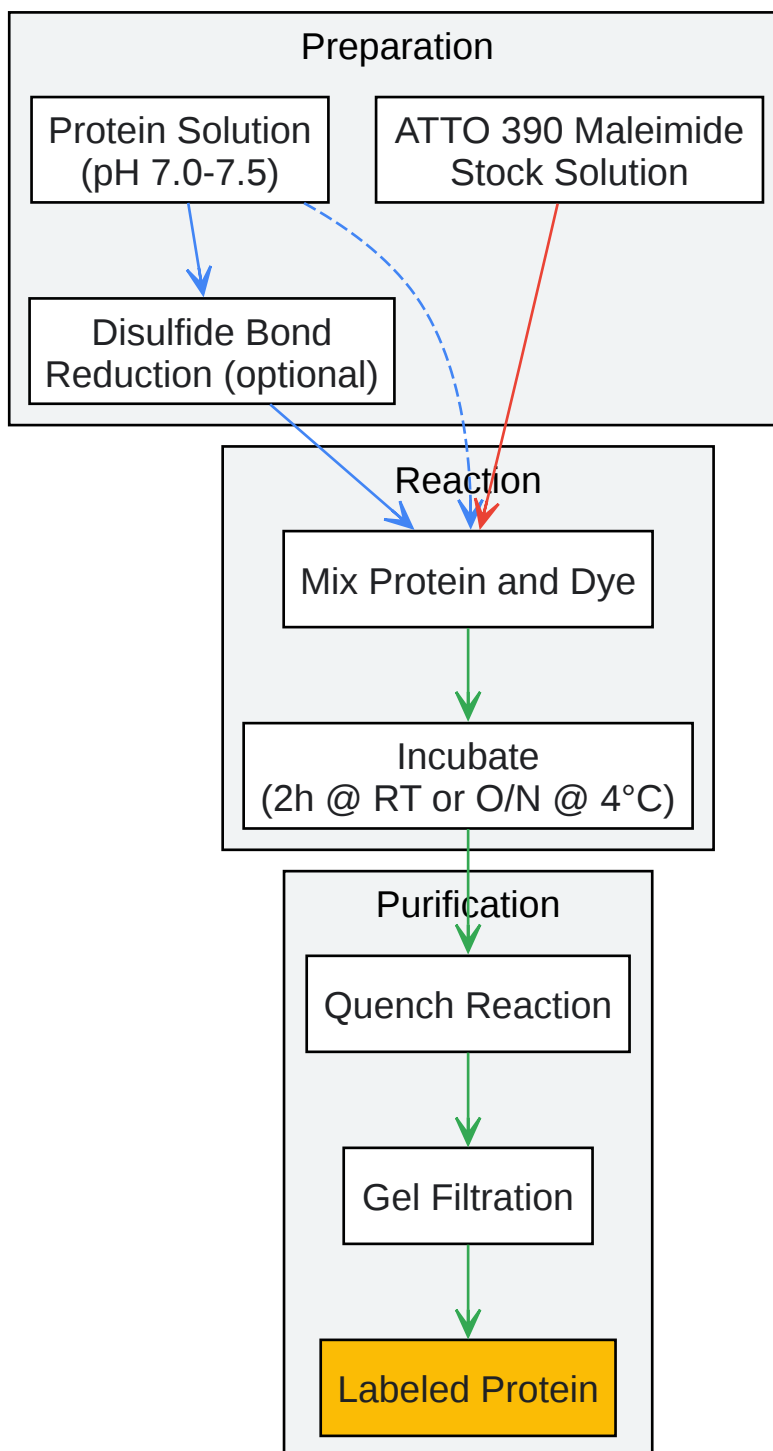
- Purification:
 - Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25).

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with **ATTO 390 maleimide**.

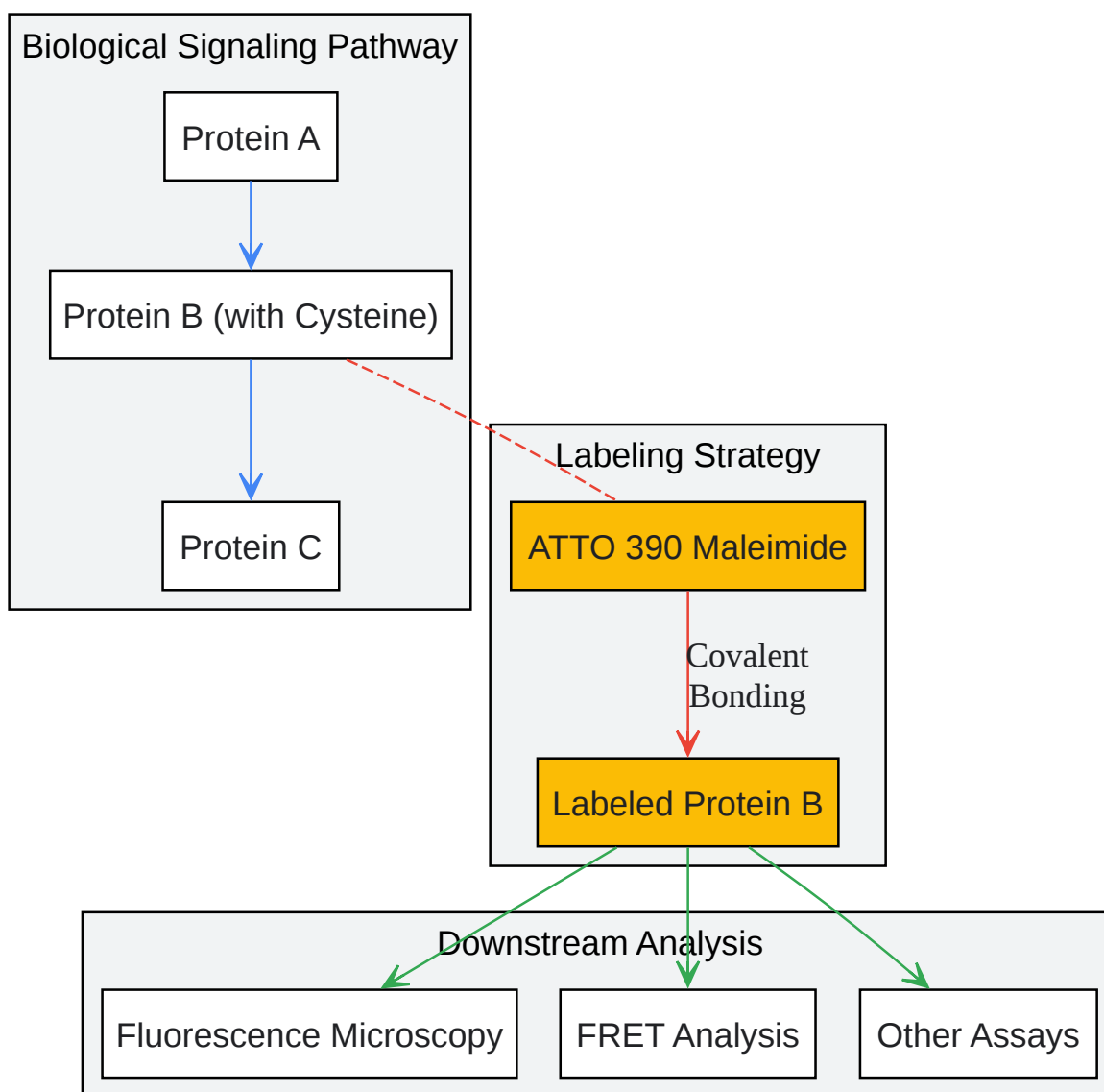
Protein Labeling Workflow with ATTO 390 Maleimide

[Click to download full resolution via product page](#)Caption: Workflow for protein labeling with **ATTO 390 maleimide**.

Signaling Pathway Context: Thiol-Reactive Labeling

ATTO 390 maleimide does not directly participate in signaling pathways. Instead, it is used as a tool to study these pathways by labeling specific proteins within them. The diagram below illustrates the logical relationship of its application.

Conceptual Application of Thiol-Reactive Labeling



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Caption: Application of **ATTO 390 maleimide** in studying signaling pathways.

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References

- 1. ATTO-TEC GmbH - ATTO 390 [atto-tec.com]
- 2. ATTO 390 maleimide, 5mg | Products | Leica Microsystems [leica-microsystems.com]
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